molecular formula C15H16FNO3S B4678276 N-(4-fluorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide

N-(4-fluorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide

Cat. No. B4678276
M. Wt: 309.4 g/mol
InChI Key: FTYMEZSSZMYEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide, commonly known as FBMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBMS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

FBMS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, FBMS reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
FBMS has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a crucial role in the inflammatory response. FBMS has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

FBMS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FBMS has also shown promising results in various studies, making it a potential candidate for drug development. However, FBMS has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for FBMS research. One potential direction is the development of FBMS-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another direction is the investigation of the potential of FBMS in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of FBMS.

Scientific Research Applications

FBMS has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. FBMS has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-20-15-6-4-3-5-14(15)17(21(2,18)19)11-12-7-9-13(16)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMEZSSZMYEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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